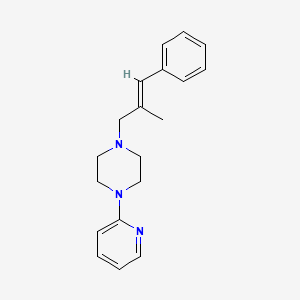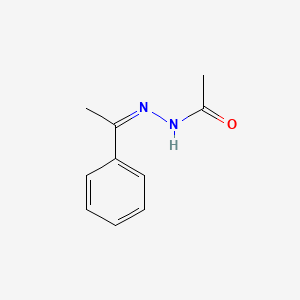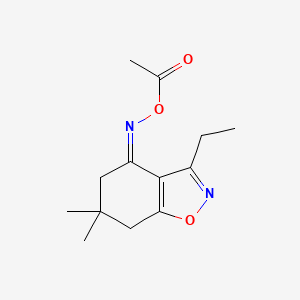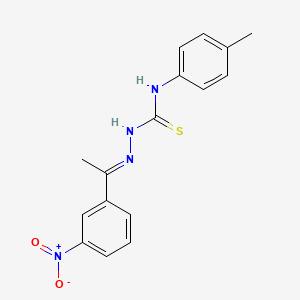![molecular formula C16H13ClN2O2 B5911332 1-indanone O-{[(4-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5911332.png)
1-indanone O-{[(4-chlorophenyl)amino]carbonyl}oxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Indanone O-{[(4-chlorophenyl)amino]carbonyl}oxime, also known as CDDO-Im, is a synthetic triterpenoid compound that has gained significant attention in scientific research due to its potential therapeutic properties. CDDO-Im is a derivative of oleanolic acid, a natural compound found in various plants.
作用机制
1-indanone O-{[(4-chlorophenyl)amino]carbonyl}oxime exerts its effects through multiple mechanisms of action. It activates the Nrf2 pathway, which regulates the expression of antioxidant and detoxification enzymes, leading to a decrease in oxidative stress and inflammation. 1-indanone O-{[(4-chlorophenyl)amino]carbonyl}oxime also inhibits the NF-κB pathway, which is involved in the regulation of inflammation and immune response. Additionally, 1-indanone O-{[(4-chlorophenyl)amino]carbonyl}oxime induces apoptosis in cancer cells by activating the JNK pathway.
Biochemical and Physiological Effects:
1-indanone O-{[(4-chlorophenyl)amino]carbonyl}oxime has been shown to have several biochemical and physiological effects. It reduces oxidative stress and inflammation by increasing the expression of antioxidant and detoxification enzymes. 1-indanone O-{[(4-chlorophenyl)amino]carbonyl}oxime also inhibits the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In animal models, 1-indanone O-{[(4-chlorophenyl)amino]carbonyl}oxime has been shown to improve cognitive function and reduce inflammation in the brain.
实验室实验的优点和局限性
1-indanone O-{[(4-chlorophenyl)amino]carbonyl}oxime has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied in various disease models, making it a well-established research tool. However, 1-indanone O-{[(4-chlorophenyl)amino]carbonyl}oxime has some limitations, including its low solubility in water and potential toxicity at high doses.
未来方向
There are several future directions for the research on 1-indanone O-{[(4-chlorophenyl)amino]carbonyl}oxime. One potential area of research is the use of 1-indanone O-{[(4-chlorophenyl)amino]carbonyl}oxime in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of research is the use of 1-indanone O-{[(4-chlorophenyl)amino]carbonyl}oxime in combination with other drugs for the treatment of cancer. Additionally, the development of more soluble forms of 1-indanone O-{[(4-chlorophenyl)amino]carbonyl}oxime could improve its potential as a therapeutic agent.
Conclusion:
In conclusion, 1-Indanone O-{[(4-chlorophenyl)amino]carbonyl}oxime, or 1-indanone O-{[(4-chlorophenyl)amino]carbonyl}oxime, is a synthetic triterpenoid compound that has potential therapeutic properties. It has been extensively studied for its anti-inflammatory, antioxidant, and anticancer effects, as well as its potential use in the treatment of neurodegenerative and autoimmune diseases. 1-indanone O-{[(4-chlorophenyl)amino]carbonyl}oxime exerts its effects through multiple mechanisms of action and has several advantages for lab experiments, but also has some limitations. Future research on 1-indanone O-{[(4-chlorophenyl)amino]carbonyl}oxime could lead to the development of new therapeutic agents for various diseases.
合成方法
1-indanone O-{[(4-chlorophenyl)amino]carbonyl}oxime can be synthesized using a multi-step process starting with oleanolic acid. The first step involves the conversion of oleanolic acid to 3-oxo-olean-12-en-28-oic acid, followed by the reaction with thionyl chloride and hydroxylamine to form 1-indanone O-{[(4-chlorophenyl)amino]carbonyl}oxime. The final product is obtained by recrystallization and purification.
科学研究应用
1-indanone O-{[(4-chlorophenyl)amino]carbonyl}oxime has been extensively studied for its potential therapeutic properties in various disease models. It has been shown to have anti-inflammatory, antioxidant, and anticancer effects. 1-indanone O-{[(4-chlorophenyl)amino]carbonyl}oxime has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as well as autoimmune diseases, such as multiple sclerosis.
属性
IUPAC Name |
[(E)-2,3-dihydroinden-1-ylideneamino] N-(4-chlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c17-12-6-8-13(9-7-12)18-16(20)21-19-15-10-5-11-3-1-2-4-14(11)15/h1-4,6-9H,5,10H2,(H,18,20)/b19-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZFZMDBMYZTKK-XDJHFCHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NOC(=O)NC2=CC=C(C=C2)Cl)C3=CC=CC=C31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=N\OC(=O)NC2=CC=C(C=C2)Cl)/C3=CC=CC=C31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-indanone O-{[(4-chlorophenyl)amino]carbonyl}oxime | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-{[(3-chloro-4-cyanophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5911256.png)
![N'-[1-(2,5-dimethoxyphenyl)ethylidene]isonicotinohydrazide](/img/structure/B5911262.png)
![ethyl 4-chloro-5-[(hydroxyimino)methyl]-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B5911265.png)
![N-acetyl-N-{2-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B5911271.png)
![N'-[4-(dimethylamino)benzylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911277.png)
![N'-(4-tert-butylbenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911283.png)

![1-[(3-chloro-2-methylphenyl)hydrazono]-1-(4-morpholinyl)acetone](/img/structure/B5911297.png)
![2-[4-(2-methyl-3-phenyl-2-propen-1-yl)-1-piperazinyl]pyrimidine](/img/structure/B5911301.png)
![1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-(2-pyridinyl)piperazine](/img/structure/B5911308.png)



